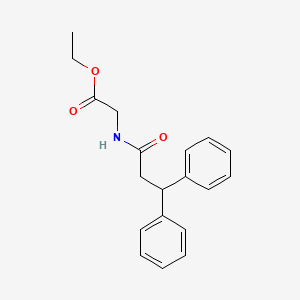![molecular formula C18H21NO2S B4734230 4-methoxy-N-{2-[(2-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4734230.png)
4-methoxy-N-{2-[(2-methylbenzyl)thio]ethyl}benzamide
説明
4-methoxy-N-{2-[(2-methylbenzyl)thio]ethyl}benzamide, also known as 4-MeO-2-MPTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. This compound is a derivative of the benzamide family and has been studied for its ability to modulate the activity of certain receptors in the brain.
作用機序
The mechanism of action of 4-methoxy-N-{2-[(2-methylbenzyl)thio]ethyl}benzamide involves the binding of the compound to a specific site on the mGluR4 receptor. This binding enhances the activity of the receptor, leading to an increase in the release of neurotransmitters such as dopamine and glutamate. The increased release of these neurotransmitters can have a positive effect on neurological disorders such as Parkinson's disease, anxiety, and depression.
Biochemical and Physiological Effects
4-methoxy-N-{2-[(2-methylbenzyl)thio]ethyl}benzamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that the compound enhances the activity of mGluR4 in a dose-dependent manner. This enhancement leads to an increase in the release of neurotransmitters such as dopamine and glutamate. In vivo studies have shown that 4-methoxy-N-{2-[(2-methylbenzyl)thio]ethyl}benzamide has anxiolytic and antidepressant effects in animal models. These effects are thought to be due to the increased release of neurotransmitters in the brain.
実験室実験の利点と制限
One of the main advantages of 4-methoxy-N-{2-[(2-methylbenzyl)thio]ethyl}benzamide is its selectivity for the mGluR4 receptor. This selectivity allows for more targeted research into the role of this receptor in neurological disorders. However, one of the limitations of 4-methoxy-N-{2-[(2-methylbenzyl)thio]ethyl}benzamide is its relatively low potency compared to other compounds that target the mGluR4 receptor. This low potency can make it difficult to achieve the desired effects in experiments.
将来の方向性
There are several future directions for research on 4-methoxy-N-{2-[(2-methylbenzyl)thio]ethyl}benzamide. One direction is to investigate its potential as a therapeutic agent for neurological disorders such as Parkinson's disease, anxiety, and depression. Another direction is to explore its effects on other receptors in the brain. Additionally, further research is needed to optimize the potency of 4-methoxy-N-{2-[(2-methylbenzyl)thio]ethyl}benzamide and to develop more potent compounds that target the mGluR4 receptor.
Conclusion
In conclusion, 4-methoxy-N-{2-[(2-methylbenzyl)thio]ethyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. The compound has been shown to be a selective positive allosteric modulator of the mGluR4 receptor and has been studied for its potential therapeutic effects in neurological disorders such as Parkinson's disease, anxiety, and depression. Further research is needed to optimize the potency of the compound and to develop more potent compounds that target the mGluR4 receptor.
科学的研究の応用
4-methoxy-N-{2-[(2-methylbenzyl)thio]ethyl}benzamide has been studied extensively for its potential applications in the field of neuroscience. It has been found to be a selective positive allosteric modulator of the metabotropic glutamate receptor 4 (mGluR4). This receptor is involved in the regulation of neurotransmitter release and has been implicated in various neurological disorders such as Parkinson's disease, anxiety, and depression. 4-methoxy-N-{2-[(2-methylbenzyl)thio]ethyl}benzamide has been shown to enhance the activity of mGluR4, which could potentially lead to the development of new therapeutic agents for these disorders.
特性
IUPAC Name |
4-methoxy-N-[2-[(2-methylphenyl)methylsulfanyl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-14-5-3-4-6-16(14)13-22-12-11-19-18(20)15-7-9-17(21-2)10-8-15/h3-10H,11-13H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQMQHAXXIDVPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSCCNC(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-{2-[(2-methylbenzyl)thio]ethyl}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylacetamide](/img/structure/B4734148.png)


![1-(3-fluorobenzoyl)-N-{2-[(isopropylamino)carbonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B4734164.png)
![3-{[(3-{[(2-furylmethyl)amino]carbonyl}-2-thienyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4734177.png)

![N-benzyl-N-{[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}acetamide](/img/structure/B4734192.png)
![3-(4-fluorophenyl)-N-(3-{[3-(4-fluorophenyl)acryloyl]amino}-2,2-dimethylpropyl)acrylamide](/img/structure/B4734201.png)
![methyl 3-[(2,3-dichlorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B4734206.png)
![N,N'-bis[2-(3-chlorophenyl)ethyl]pentanediamide](/img/structure/B4734210.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4734214.png)
![2-chloro-5-(4-morpholinylsulfonyl)-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B4734219.png)
![propyl 4-[(2,2-dimethylpropanoyl)amino]benzoate](/img/structure/B4734224.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(3,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4734233.png)